molecular formula C18H16N2O3 B297859 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B297859
M. Wt: 308.3 g/mol
InChI Key: NCQDBVYKJAJKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. FIIN-3 is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in cancer cell proliferation and survival.

Mechanism of Action

FIIN-3 inhibits 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to the kinase, thereby inhibiting its activity. 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides play a crucial role in cancer cell proliferation and survival by activating downstream signaling pathways such as the MAPK and PI3K/Akt pathways. Inhibition of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides by FIIN-3 results in the downregulation of these pathways, leading to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a selective inhibitory effect on 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides, with minimal off-target effects on other kinases. In addition to its anti-proliferative and pro-apoptotic effects, FIIN-3 has also been found to inhibit angiogenesis, which is crucial for tumor growth and metastasis. FIIN-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of FIIN-3 is its high potency and selectivity for 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides. This makes it an ideal tool for studying the role of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides in cancer biology. However, one limitation of FIIN-3 is its low aqueous solubility, which can make it difficult to use in certain experimental settings. In addition, the synthesis of FIIN-3 is complex and requires multiple steps, which can limit its availability for research purposes.

Future Directions

For the development of FIIN-3 and other 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibitors include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict response to 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibition. In addition, the combination of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibitors with other targeted therapies and immunotherapies is an area of active research.

Synthesis Methods

The synthesis of FIIN-3 involves a multi-step process. The starting material, 3-amino-4-methoxybenzoic acid, is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then converted to the corresponding acid chloride, which is reacted with 3-methoxyaniline to form the amide. The final step involves the introduction of the formyl group using a Vilsmeier-Haack reaction. The overall yield of the synthesis is approximately 30%, and the purity of the final product is confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

FIIN-3 has been extensively studied for its potential as a therapeutic agent in cancer treatment. 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides are known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides has been shown to reduce cancer cell proliferation and induce apoptosis. FIIN-3 has been found to be a potent inhibitor of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides, with an IC50 value in the low nanomolar range. In preclinical studies, FIIN-3 has shown promising results in inhibiting tumor growth in xenograft models of breast cancer and lung cancer.

properties

Product Name

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16N2O3/c1-23-15-6-4-5-14(9-15)19-18(22)11-20-10-13(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22)

InChI Key

NCQDBVYKJAJKIE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

solubility

0.5 [ug/mL]

Origin of Product

United States

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